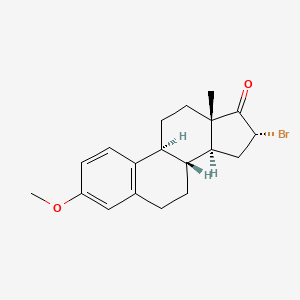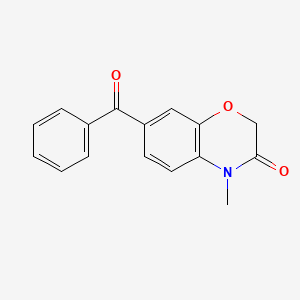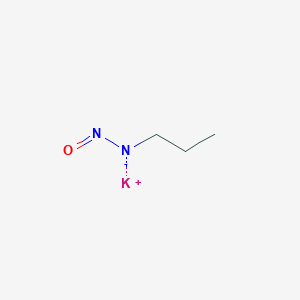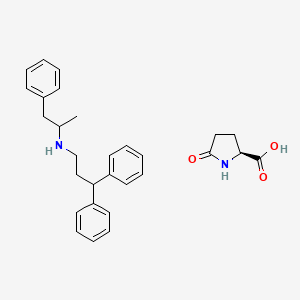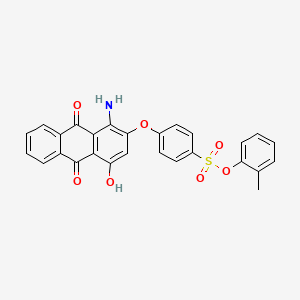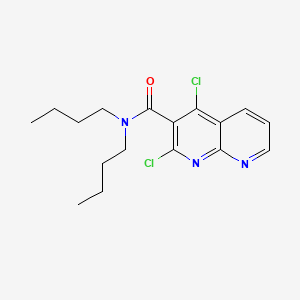
1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using eco-friendly and atom-economical approaches. The use of green chemistry principles, such as employing water as a solvent and using recyclable catalysts, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions include various substituted derivatives of 1,8-naphthyridine-3-carboxamide, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets mammalian topoisomerase II, an enzyme involved in DNA replication and repair.
Pathways Involved: By inhibiting topoisomerase II, the compound induces DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,4-Dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids: Known for their antibacterial properties and used in the development of fluoroquinolone antibiotics.
Uniqueness
1,8-Naphthyridine-3-carboxamide, N,N-dibutyl-2,4-dichloro- stands out due to its dual activity as an anticancer and anti-inflammatory agent. Its unique structural features allow for versatile chemical modifications, making it a valuable scaffold for drug development .
Properties
CAS No. |
156991-91-2 |
|---|---|
Molecular Formula |
C17H21Cl2N3O |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N,N-dibutyl-2,4-dichloro-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H21Cl2N3O/c1-3-5-10-22(11-6-4-2)17(23)13-14(18)12-8-7-9-20-16(12)21-15(13)19/h7-9H,3-6,10-11H2,1-2H3 |
InChI Key |
GLKAGNPSRJZYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


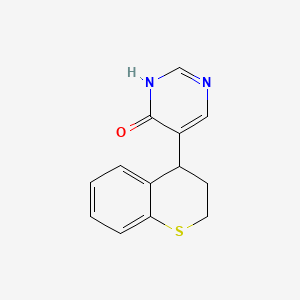

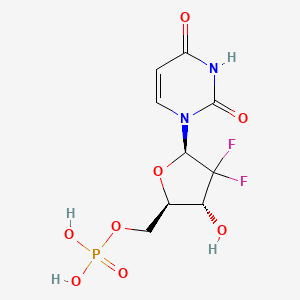
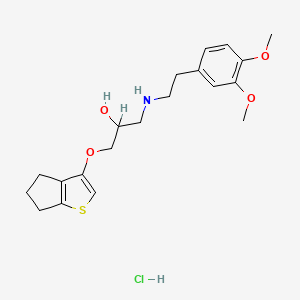

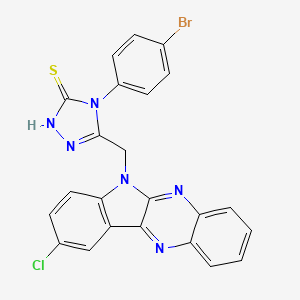
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)
